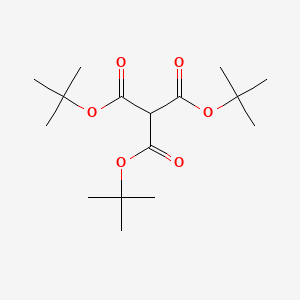
Tri-tert-butyl methanetricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl methanetricarboxylate is a chemical compound characterized by the presence of three tert-butyl groups attached to a central carbon atom, which is also bonded to three carboxylate groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butyl methanetricarboxylate typically involves the esterification of methanetricarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Methanetricarboxylic acid+3tert-butyl alcohol→Tri-tert-butyl methanetricarboxylate+3water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl methanetricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield methanetricarboxylic acid and tert-butyl alcohol.
Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to the steric hindrance.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxylate groups.
Substitution: Strong nucleophiles or electrophiles may be required to achieve substitution reactions.
Major Products
Hydrolysis: Methanetricarboxylic acid and tert-butyl alcohol.
Reduction: Tri-tert-butyl methanol.
Substitution: Depending on the substituent, various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl methanetricarboxylate has several applications in scientific research:
Chemistry: Used as a sterically hindered ester in organic synthesis to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a protecting group for carboxylic acids in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of tri-tert-butyl methanetricarboxylate in various reactions involves the steric hindrance provided by the tert-butyl groups, which can influence the reactivity of the carboxylate groups. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack, leading to the formation of methanetricarboxylic acid and tert-butyl alcohol. In reduction reactions, the carboxylate groups are reduced to primary alcohols through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butyl methane: Similar in structure but lacks the carboxylate groups.
Tri-tert-butyl fluoromethane: Contains fluorine instead of carboxylate groups.
Tri-tert-butyl chloromethane: Contains chlorine instead of carboxylate groups.
Tri-tert-butyl bromomethane: Contains bromine instead of carboxylate groups.
Tri-tert-butyl iodomethane: Contains iodine instead of carboxylate groups.
Uniqueness
Tri-tert-butyl methanetricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to its halogenated analogues. The steric hindrance provided by the tert-butyl groups also makes it a valuable compound for studying steric effects in chemical reactions.
Eigenschaften
CAS-Nummer |
173948-09-9 |
|---|---|
Molekularformel |
C16H28O6 |
Molekulargewicht |
316.39 g/mol |
IUPAC-Name |
tritert-butyl methanetricarboxylate |
InChI |
InChI=1S/C16H28O6/c1-14(2,3)20-11(17)10(12(18)21-15(4,5)6)13(19)22-16(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
PXXFCLVMKZCKND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


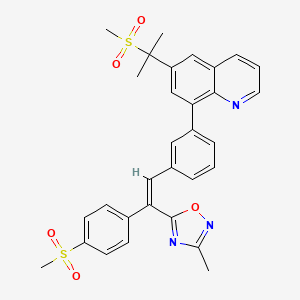
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
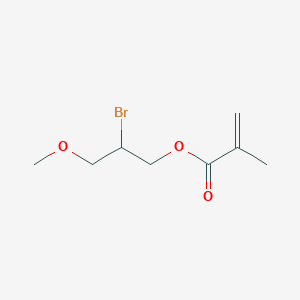
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)

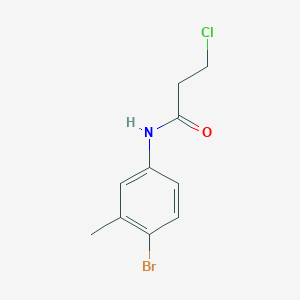

![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)

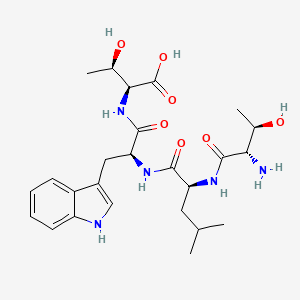

![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
